Tibolone Tibolone Tibolone is estran-3-one with a double bond between positions 5 and 10, and bearing both an ethynyl group and a hydroxy group at position 17 (R-configuration). A synthetic steroid hormone drug which acts as an agonist at all five type I steroid hormone receptors, it is used in the prevention of postmenopausal osteoporosis and for treatment of endometriosis. It has a role as a hormone agonist and a bone density conservation agent. It is a 17beta-hydroxy steroid and a terminal acetylenic compound.
Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha. Tibolone (Livial, Org OD 14), produced by Organon (West Orange, NJ), is a synthetic steroid that possesses estrogenic, androgenic and progestogenic properties. It has been used in Europe for almost 2 decades, primarily for the prevention of postmenopausal osteoporosis and the treatment of post-menopausal symptoms. Tibolone is approved in 90 countries to manage menopausal symptoms and in 45 countries to prevent the development of osteoporosis. In June 2006, Organon Pharmaceuticals announced the receipt of a Not Approvable Letter from the U.S. Food and Drug Administration (FDA), advising the company that the New Drug Application (NDA) for tibolone had not been approved. Interestingly, the use of tibolone in the treatment cardiovascular disease has been studied with inconclusive results. Tibolone has been to have anti-resorptive effects on bone.
Tibolone is a synthetic estrogen used for treatment of symptoms of menopause and prevention of osteoporosis. Tibolone has been associated with rare instances of acute, clinically apparent liver injury.
Tibolone is a synthetic anabolic steroid with estrogenic, androgenic and progestagenic activities. The 3alpha- and 3beta-hydroxy metabolites of tibilone activate estrogenic receptors (ERs) in bone and vaginal tissue leading to a decrease in bone turnover, and decreased vaginal dryness, respectively; derived from the 3beta-hydroxy metabolite, its delta4-isomer activates androgenic receptors (ARs) in the brain and liver and progestogenic receptors (PRs) in endometrial tissue, affecting sexual function, lipid metabolism, and endometrial function, respectively. In breast and endometrial tissue, tibolone metabolites inhibit sulfatase, preventing the conversion of circulating estrone sulfate and estradiol sulfate to estrone and estradiol, respectively; estrogen-mediated effects in the breast and uterus are thus reduced.
Brand Name: Vulcanchem
CAS No.: 5630-53-5
VCID: VC0545338
InChI: InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
SMILES: CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

Tibolone

CAS No.: 5630-53-5

Cat. No.: VC0545338

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tibolone - 5630-53-5

Specification

CAS No. 5630-53-5
Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1
Standard InChI Key WZDGZWOAQTVYBX-XOINTXKNSA-N
Isomeric SMILES C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
SMILES CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Canonical SMILES CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Appearance Solid powder
Melting Point 167.0 °C

Introduction

Pharmacological Profile

Mechanism of Action

Tibolone itself is pharmacologically inert but undergoes rapid conversion into three active metabolites:

  • 3α-OH-tibolone and 3β-OH-tibolone: Estrogenic metabolites that alleviate vasomotor symptoms and prevent bone loss .

  • Δ4-isomer: A progestogenic/androgenic metabolite that prevents endometrial hyperplasia and may enhance libido .

Tibolone’s tissue selectivity arises from differential expression of metabolic enzymes and steroid receptors. In bone and vaginal tissue, estrogenic metabolites activate estrogen receptors, while the Δ4-isomer suppresses endometrial proliferation via progesterone receptors . In breast tissue, tibolone inhibits sulfatase and 17β-hydroxysteroid dehydrogenase type I, reducing local estrogen synthesis and potentially lowering cancer risk compared to conventional hormone therapy (HT) .

Pharmacokinetics

  • Absorption: Rapid and complete, with peak plasma concentrations of metabolites occurring within 1–2 hours .

  • Metabolism: Hepatic and gastrointestinal conversion into active metabolites, which are predominantly sulfated for systemic circulation .

  • Excretion: Primarily fecal (80%), with minor renal excretion .

  • Half-life: 6–8 hours for estrogenic metabolites .

Therapeutic Applications

Bone Health

Tibolone significantly reduces fracture risk in osteoporotic women. The LIFT study (N=4,538) reported:

OutcomeTibolone GroupPlacebo GroupRelative Hazard (95% CI)
Vertebral fractures10.9/1000 PY19.6/1000 PY0.55 (0.41–0.74)
Nonvertebral fractures19.5/1000 PY26.3/1000 PY0.74 (0.58–0.93)

PY = person-years

This bone-protective effect is comparable to conventional HT but without endometrial stimulation .

Sexual Health

Tibolone improves libido and reduces dyspareunia via androgenic effects and increased free testosterone. In a double-blind trial, tibolone users reported significant enhancements in sexual desire (p<0.01) and arousal (p<0.05) versus placebo .

Clinical Efficacy and Comparative Analysis

Tibolone vs. Placebo

  • Vasomotor symptoms: Odds ratio (OR) = 0.33 (95% CI: 0.27–0.41) .

  • Unscheduled bleeding: Higher incidence than placebo (OR = 1.36–1.57) .

  • Breast cancer risk: No significant increase in women without prior history (OR = 1.69; 95% CI: 0.78–3.67) .

Tibolone vs. Combined HT

  • Bleeding: Lower incidence with tibolone (OR = 0.32; 95% CI: 0.24–0.41) .

  • Endometrial safety: No hyperplasia risk due to progestogenic activity of Δ4-isomer .

Special Populations and Contraindications

Contraindications

  • History of breast/endometrial cancer, thromboembolism, or liver disease .

  • Undiagnosed vaginal bleeding .

Use in Breast Cancer Survivors

Tibolone increases recurrence risk (LIBERATE trial: HR = 1.4; 95% CI: 1.1–1.8) .

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